2,4-Dichloro-5-iodoaniline
Overview
Description
2,4-Dichloro-5-iodoaniline is an aromatic amine with the molecular formula C6H4Cl2IN It is characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodoaniline typically involves the iodination of 2,4-dichloroaniline. One common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes iodination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the chlorine or iodine atoms.
Oxidation Reactions: Products include nitroanilines or other oxidized derivatives.
Reduction Reactions: Products include reduced amines or other hydrogenated compounds.
Scientific Research Applications
2,4-Dichloro-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of drugs with antimicrobial or anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine and iodine atoms enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4-Diiodoaniline: Contains two iodine atoms, which can lead to different reactivity and applications.
2,4-Dichloro-6-iodoaniline: Similar structure but with the iodine atom in a different position, affecting its chemical properties and reactivity.
Uniqueness
2,4-Dichloro-5-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This arrangement provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2,4-dichloro-5-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRIAHSGLIPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40801619 | |
Record name | 2,4-Dichloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40801619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647025-63-6 | |
Record name | 2,4-Dichloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40801619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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